

# Application Notes and Protocols for Quantifying Visual Function Improvement with GA001

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GA001** is an investigational gene therapy developed by GenAns Biotech for the treatment of retinitis pigmentosa (RP), a group of inherited retinal diseases characterized by progressive photoreceptor degeneration leading to severe vision loss.[1] Unlike gene therapies that target specific mutations, **GA001** is a gene-agnostic optogenetic therapy. It utilizes a recombinant adeno-associated viral (AAV) vector to deliver the gene encoding a novel, highly sensitive photosensitive protein (opsin 5, cOpn5) to retinal ganglion cells.[1][2] This approach is designed to restore light-sensing function to the retina even in advanced stages of the disease where photoreceptors have degenerated.[1][3]

Interim results from an Investigator-Initiated Trial (IIT) at Beijing Tiantan Hospital have indicated that patients experienced varying degrees of visual improvement, with some regaining the ability to identify letters and patterns.[1] **GA001** has received clearance from the U.S. Food and Drug Administration (FDA) to initiate a Phase II clinical study to further evaluate its efficacy and safety.[1]

These application notes provide a framework for quantifying the visual function improvements observed with **GA001**, including detailed methodologies for key experiments and structured data presentation.



## **Mechanism of Action**

**GA001**'s mechanism of action bypasses the damaged photoreceptor cells (rods and cones) and directly confers light sensitivity to the surviving inner retinal neurons, specifically the retinal ganglion cells. This is achieved by introducing a gene that enables these cells to express a photosensitive protein.



Click to download full resolution via product page

Caption: Mechanism of action of GA001 in the retina.

## **Quantitative Data on Visual Function Improvement**

While specific quantitative data from the **GA001** clinical trials are not yet publicly available, the following tables outline the key visual function parameters that are typically measured in clinical trials for retinitis pigmentosa. Interim results from the IIT have been qualitative, indicating "varying degrees of visual improvement" and the ability of some patients to "identify letters and patterns".[1]

Table 1: Best-Corrected Visual Acuity (BCVA)



| Timepoint | Treatment Group (Mean<br>Change from Baseline in<br>ETDRS Letters) | Control Group (Mean<br>Change from Baseline in<br>ETDRS Letters) |
|-----------|--------------------------------------------------------------------|------------------------------------------------------------------|
| Baseline  | 0                                                                  | 0                                                                |
| Month 3   | TBD                                                                | TBD                                                              |
| Month 6   | TBD                                                                | TBD                                                              |
| Month 12  | TBD                                                                | TBD                                                              |

ETDRS: Early Treatment Diabetic Retinopathy Study

Table 2: Static Visual Field Assessment (Mean Sensitivity)

| Timepoint | Treatment Group (Mean<br>Change from Baseline in<br>Decibels) | Control Group (Mean<br>Change from Baseline in<br>Decibels) |
|-----------|---------------------------------------------------------------|-------------------------------------------------------------|
| Baseline  | 0                                                             | 0                                                           |
| Month 3   | TBD                                                           | TBD                                                         |
| Month 6   | TBD                                                           | TBD                                                         |
| Month 12  | TBD                                                           | TBD                                                         |

Table 3: Full-Field Stimulus Threshold (FST)

| Timepoint | Treatment Group (Mean<br>Change from Baseline in<br>Log cd.s/m²) | Control Group (Mean<br>Change from Baseline in<br>Log cd.s/m²) |
|-----------|------------------------------------------------------------------|----------------------------------------------------------------|
| Baseline  | 0                                                                | 0                                                              |
| Month 3   | TBD                                                              | TBD                                                            |
| Month 6   | TBD                                                              | TBD                                                            |
| Month 12  | TBD                                                              | TBD                                                            |



Table 4: Patient-Reported Outcomes (PROs)

| Timepoint | Treatment Group (Mean<br>Change in VFQ-25 Score) | Control Group (Mean<br>Change in VFQ-25 Score) |
|-----------|--------------------------------------------------|------------------------------------------------|
| Baseline  | 0                                                | 0                                              |
| Month 3   | TBD                                              | TBD                                            |
| Month 6   | TBD                                              | TBD                                            |
| Month 12  | TBD                                              | TBD                                            |

VFQ-25: National Eye Institute 25-Item Visual Function Questionnaire

# **Experimental Protocols**

The following are detailed protocols for key experiments to quantify visual function in patients treated with **GA001**. These are based on established methodologies used in ophthalmology clinical trials.

## **Best-Corrected Visual Acuity (BCVA)**

Objective: To measure the sharpest vision a patient can achieve with corrective lenses.

#### Methodology:

- Utilize a certified Early Treatment Diabetic Retinopathy Study (ETDRS) chart.
- Position the patient at a standardized distance from the chart (typically 4 meters).
- Test each eye individually, with the other eye occluded.
- Determine the best correction using a phoropter or trial frames.
- The patient reads the letters on the chart, starting from the top.
- The test is scored based on the number of letters correctly identified. Each letter is assigned a value of 0.02 logMAR.



### **Static Visual Field Assessment**

Objective: To map the patient's field of vision and measure retinal sensitivity.

#### Methodology:

- Use a Humphrey Field Analyzer or similar automated perimetry device.
- The patient is seated with their chin in the chin rest and one eye covered.
- The patient fixates on a central target.
- Light stimuli of varying intensity are presented at different locations in the visual field.
- The patient presses a button each time they see a light stimulus.
- The instrument calculates the retinal sensitivity at each tested point in decibels (dB).

## **Full-Field Stimulus Threshold (FST)**

Objective: To assess the overall light sensitivity of the retina.

#### Methodology:

- Dark-adapt the patient for a minimum of 30 minutes.
- Use a Ganzfeld dome to present a full-field light stimulus.
- Present stimuli of varying intensities to determine the dimmest light the patient can detect.
- The threshold is recorded in log candela-seconds per square meter (log cd.s/m²).

## **Patient-Reported Outcomes (PROs)**

Objective: To assess the impact of visual function on the patient's quality of life.

#### Methodology:

Administer the National Eye Institute 25-Item Visual Function Questionnaire (VFQ-25).



- The questionnaire consists of 25 questions about vision-related daily activities and wellbeing.
- The patient or a trained administrator completes the questionnaire.
- Scores are calculated for various subscales, including general vision, ocular pain, near activities, distance activities, social functioning, mental health, role difficulties, and dependency.

# **Experimental Workflow**

The following diagram illustrates a typical workflow for a clinical trial investigating GA001.





Click to download full resolution via product page

Caption: A generalized workflow for a **GA001** clinical trial.



## Conclusion

**GA001** represents a promising novel approach for the treatment of retinitis pigmentosa. The quantification of visual function improvement is critical for evaluating its efficacy and safety. The protocols and data structures outlined in these application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential of **GA001** in restoring vision to patients with RP. As more data from the ongoing clinical trials become available, these guidelines will be instrumental in interpreting the clinical significance of the findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. GenAns' GA001 gene therapy cleared by FDA for Phase II clinical trial-VCBeat [vcbeatglobal.com]
- 2. China's gene therapy research making strides to restore sight for RP patients [english.cdpf.org.cn]
- 3. 2minutemedicine.com [2minutemedicine.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Quantifying Visual Function Improvement with GA001]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580885#quantifying-visual-function-improvement-with-ga001]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com